4-Borono-L-phenylalanine
Overview
Description
4-Borono-L-phenylalanine (BPA) is an analog of the amino acid phenylalanine with a boron atom incorporated into its structure. It is of significant interest in the field of cancer treatment, particularly for boron neutron capture therapy (BNCT). BNCT is a binary therapy that relies on the accumulation of a boron-containing compound in tumor cells, followed by irradiation with low-energy thermal neutrons. The interaction between the boron and the neutrons leads to a nuclear reaction that is cytotoxic to the tumor cells .
Synthesis Analysis
The synthesis of BPA and its derivatives has been
Scientific Research Applications
DNA Condensation and Boron Neutron Capture Therapy Modeling
4-Borono-L-phenylalanine (BPA) has been instrumental in the field of radiation medicine, particularly in boron neutron capture therapy (BNCT). A study by Perry, Ramos-Méndez, and Milligan (2020) demonstrates BPA's role in DNA condensation when incorporated into a positively charged hexa-L-arginine peptide. This interaction is significant for modeling the DNA damage caused by high LET particles in BNCT, offering insights for accurate track structure modeling of DNA damage in radiation therapy (Perry, Ramos-Méndez, & Milligan, 2020).
In Vivo Assessment for Malignant Melanomas
Ishiwata et al. (1992) explored the in vivo assessment of BPA in tumor tissues for BNCT of malignant melanomas. They utilized a positron-emitting fluorine-18 labeled analogue of BPA, demonstrating its potential in localizing melanoma and assessing boron concentrations in tissues through PET imaging (Ishiwata et al., 1992).
Transport Mechanism in Human Glioblastoma Cells
Yoshimoto et al. (2013) investigated the transport mechanism of a fluorine-18 labeled analogue of BPA in human glioblastoma cells, comparing it with a popular amino acid PET tracer. They found that BPA was predominantly transported by system L in human glioblastoma cells, which has implications for patient selection in BNCT treatments (Yoshimoto et al., 2013).
Synthesis and Radiation Dosimetry
Ishiwata et al. (1991) described the synthesis of a fluorine-18 labeled BPA compound, noting its potential as a tracer for pancreas imaging with PET. This study also provided insights into the radiation dosimetry of the compound, contributing to the understanding of its biodistribution and imaging potential (Ishiwata et al., 1991).
Crystal Growth and Characterization
Mahalakshmi et al. (2006) focused on the crystal growth and characterization of BPA. They crystallized BPA in silica gel and analyzed the crystals using various spectroscopic techniques, contributing to the understanding of BPA's structural properties (Mahalakshmi et al., 2006).
PET Imaging and BNCT Diagnosis
Fukumitsu and Matsumoto (2021) developed an imaging technique using a fluorine-18 labeled BPA for PET in BNCT. This imaging technique is significant for treatment indication and precision in BNCT, demonstrating the tracer's utility in predicting boron concentration in tumor tissues (Fukumitsu & Matsumoto, 2021).
Overview of 4-Borono-2-[18F]fluoro-L-phenylalanine in BNCT
Ishiwata (2019) provides an extensive overview of the research on 4-borono-2-[18F]fluoro-L-phenylalanine, particularly in the context of BNCT. This comprehensive review covers the tracer's tumor-imaging potential, transport mechanisms, and clinical applications in BNCT, offering a broad perspective on its role in cancer treatment (Ishiwata, 2019).
Safety And Hazards
Future Directions
Boron neutron capture therapy (BNCT), which uses 4-Borono-L-phenylalanine, has re-emerged due to several developments: small footprint accelerator-based neutron sources; high specificity third-generation boron carriers based on monoclonal antibodies, nanoparticles, among others; and treatment planning software and patient positioning devices that optimize treatment delivery and consistency . The speedy implementation of this method in clinical practice will require the development of more selective boron delivery agents and an epithermal neutron beam with suitable characteristics .
properties
IUPAC Name |
(2S)-2-amino-3-(4-boronophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIVJOSXJDORSP-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227242 | |
Record name | 4-Boronophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Borono-L-phenylalanine | |
CAS RN |
76410-58-7, 90580-64-6 | |
Record name | L-p-Boronophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76410-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Boronophenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076410587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Boronophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-3-[4-(dihydroxyboranyl)phenyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2-Amino-2-carboxyethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BORONOPHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSM63LV5MD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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